molecular formula C21H21BrN6O2S2 B11436835 2-{4-[(5-bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline

2-{4-[(5-bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline

Cat. No.: B11436835
M. Wt: 533.5 g/mol
InChI Key: COEFHNNAAOFWHX-UHFFFAOYSA-N
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Description

2-{4-[(5-bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline is a complex organic compound that features a quinoxaline core substituted with a pyrazolyl group and a piperazinyl group bearing a bromothiophenyl sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(5-bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Pyrazolyl Group: This step involves the reaction of the quinoxaline core with a suitable pyrazole derivative, often under basic conditions.

    Attachment of the Piperazinyl Group: The piperazine moiety is introduced via nucleophilic substitution reactions.

    Sulfonylation with Bromothiophene: The final step involves the sulfonylation of the piperazine nitrogen with a bromothiophene sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the quinoxaline core or the sulfonyl group.

    Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include reduced quinoxaline derivatives or desulfonylated compounds.

    Substitution: Products include various substituted thiophene derivatives.

Scientific Research Applications

2-{4-[(5-bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a drug candidate.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 2-{4-[(5-bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromothiophene moiety in 2-{4-[(5-bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline imparts unique electronic properties and reactivity compared to its analogs. This makes it particularly interesting for applications requiring specific electronic characteristics.

Properties

Molecular Formula

C21H21BrN6O2S2

Molecular Weight

533.5 g/mol

IUPAC Name

2-[4-(5-bromothiophen-2-yl)sulfonylpiperazin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)quinoxaline

InChI

InChI=1S/C21H21BrN6O2S2/c1-14-13-15(2)28(25-14)21-20(23-16-5-3-4-6-17(16)24-21)26-9-11-27(12-10-26)32(29,30)19-8-7-18(22)31-19/h3-8,13H,9-12H2,1-2H3

InChI Key

COEFHNNAAOFWHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2N4CCN(CC4)S(=O)(=O)C5=CC=C(S5)Br)C

Origin of Product

United States

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